

# Initial Investigations into Chloroazodin's Antimicrobial Spectrum: A Technical Guide

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## Compound of Interest

Compound Name: Chloroazodin

Cat. No.: B3343046

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Foreword: This document provides an in-depth technical guide on the foundational research into the antimicrobial spectrum of **Chloroazodin**. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early quantitative data, experimental methodologies, and the initial understanding of this compound's mechanism of action. The information presented is based on the seminal "Resumé of Significant New Data on Azochloramid," published by Wallace & Tiernan Products, Inc. in 1943, which consolidated the early findings on this potent antimicrobial agent.

## Quantitative Antimicrobial Data

The initial investigations into **Chloroazodin**'s antimicrobial efficacy revealed a broad spectrum of activity against various pathogenic microorganisms. The data, primarily presented as phenol coefficients and killing times, demonstrated its potency, especially in the presence of organic matter, a significant advantage over other chlorine-based antiseptics of the era.

## Bactericidal Properties

**Chloroazodin** exhibited marked bactericidal action against a range of common pathogens. The following table summarizes the phenol coefficients, a measure of the disinfectant's power relative to phenol, and the killing times observed in various in-vitro tests.

Table 1: Bactericidal Action of **Chloroazodin** Against Various Bacteria

Microorganism	Test Method	Concentration of Chloroazodin	Exposure Time to Kill	Phenol Coefficient
Staphylococcus aureus	Phenol Coefficient	-	-	220
Streptococcus hemolyticus	Broth Dilution	1:300,000	24 hours	-
Streptococcus viridans	Broth Dilution	1:150,000	24 hours	-
Pneumococcus (Type III)	Broth Dilution	1:120,000	24 hours	-
Bacillus anthracis (spores)	Sporicidal Test	1:100	2 hours	-
Eberthella typhosa	Phenol Coefficient	-	-	250

## Fungicidal and Virucidal Properties

Early studies also explored the efficacy of **Chloroazodin** against fungi and viruses, although the data is less extensive compared to its bactericidal properties.

Table 2: Fungicidal and Virucidal Activity of **Chloroazodin**

Microorganism	Type	Test Method	Concentration of Chloroazodin	Result
Trichophyton interdigitale	Fungus	Fungicidal Test	1:1,000	Growth inhibited
Influenza Virus	Virus	In-vivo (chick embryo)	Not specified	Virucidal effect observed

## Experimental Protocols

The following sections detail the methodologies employed in the initial investigations to determine the antimicrobial spectrum of **Chloroazodin**.

### Phenol Coefficient Test

This standardized method was used to compare the bactericidal activity of **Chloroazodin** with that of phenol against *Staphylococcus aureus* and *Eberthella typhosa*.

Protocol:

- Culture Preparation: 24-hour broth cultures of the test organisms were used.
- Dilution Preparation: Serial dilutions of both **Chloroazodin** and phenol were prepared in sterile distilled water.
- Inoculation: 0.5 mL of the bacterial culture was added to 5 mL of each disinfectant dilution.
- Incubation: The mixtures were incubated at 37°C.
- Subculture: At intervals of 5, 10, and 15 minutes, a loopful of the mixture was transferred to a tube of sterile broth.
- Observation: The subculture tubes were incubated for 48 hours at 37°C and observed for growth.
- Calculation: The phenol coefficient was calculated by dividing the highest dilution of **Chloroazodin** that killed the bacteria in 10 minutes but not in 5 minutes by the corresponding dilution of phenol.

### Broth Dilution Method

This method was utilized to determine the bacteriostatic and bactericidal concentrations of **Chloroazodin** against various streptococci and pneumococci.

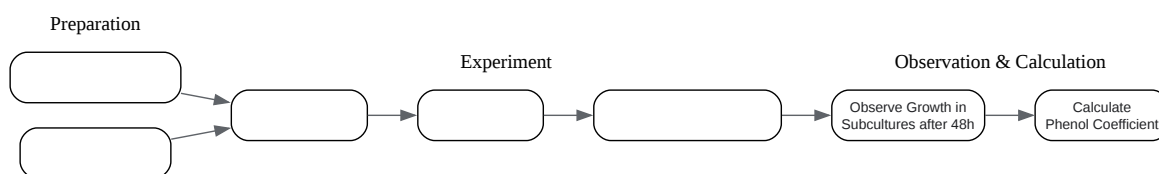
Protocol:

- Media Preparation: Serial dilutions of **Chloroazodin** were made in nutrient broth.

- Inoculation: A standardized inoculum of the test organism was added to each dilution.
- Incubation: The tubes were incubated at 37°C for 24 to 48 hours.
- Observation: The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of **Chloroazodin** that showed no visible growth.
- Bactericidal Confirmation: To determine the minimum bactericidal concentration (MBC), a loopful from the clear tubes was subcultured onto agar plates. The lowest concentration that resulted in no growth on the subculture plates was recorded as the MBC.

## Visualizations

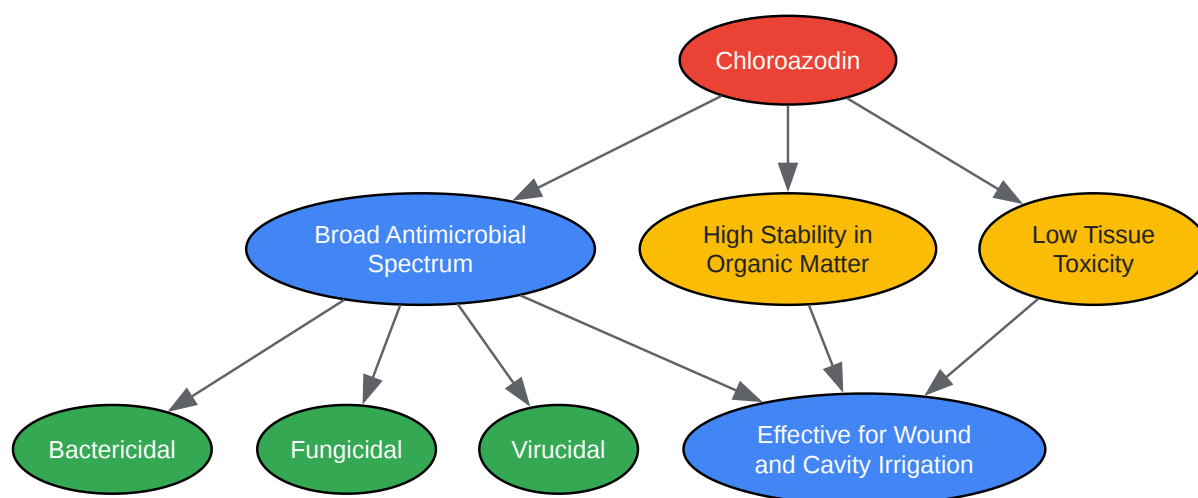
### Experimental Workflow for Phenol Coefficient Test



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Caption: Workflow for determining the Phenol Coefficient.

## Logical Relationship of Chloroazodin's Properties



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Caption: Key properties of **Chloroazodin** and their relationships.

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